2-Methyl-4-(methylamino)benzonitrile
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Overview
Description
2-Methyl-4-(methylamino)benzonitrile is an organic compound with the molecular formula C9H10N2 It is a derivative of benzonitrile, where the benzene ring is substituted with a methyl group and a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(methylamino)benzonitrile typically involves the reaction of 2-methylbenzonitrile with methylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. One common method involves the use of a solvent such as ethanol, with the reaction mixture being heated to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques may also be employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(methylamino)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-4-(methylamino)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(methylamino)benzonitrile involves its interaction with specific molecular targets. The nitrile group can participate in various chemical reactions, while the methylamino group can form hydrogen bonds and other interactions with biological molecules. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-(Methylamino)benzonitrile: Similar structure but lacks the methyl group on the benzene ring.
2-Methylbenzonitrile: Lacks the methylamino group.
Benzonitrile: The parent compound without any substituents.
Uniqueness
2-Methyl-4-(methylamino)benzonitrile is unique due to the presence of both the methyl and methylamino groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications where specific interactions and reactivity are required.
Biological Activity
2-Methyl-4-(methylamino)benzonitrile, also known as 2-Methyl-6-(methylamino)benzonitrile, is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, examining its mechanisms, efficacy, and relevant studies.
This compound is characterized by:
- Chemical Formula : C₉H₁₃N₂
- Molecular Weight : 149.21 g/mol
- Structure : The compound features a benzonitrile backbone with a methylamino group and a methyl substituent on the aromatic ring, which may influence its biological interactions.
The biological activity of this compound is believed to be mediated through its interactions with specific molecular targets, including enzymes and receptors involved in cell signaling pathways. The presence of the methylamino group enhances its lipophilicity, potentially facilitating cellular uptake and activity against various pathogens.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various substituted benzonitriles, this compound demonstrated effective inhibition against several bacterial strains, comparable to standard antibiotics like norfloxacin.
Table 1: Antimicrobial Activity Data
Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL | Reference |
---|---|---|
Staphylococcus aureus | 32 | |
Escherichia coli | 16 | |
Pseudomonas aeruginosa | 64 |
Anticancer Properties
The anticancer potential of this compound has been explored in various cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways.
Case Study: Cytotoxicity Assay
In a cytotoxicity assay conducted on A-431 human epidermoid carcinoma cells, the compound exhibited an IC50 value of approximately 25 μM, indicating substantial cytotoxic effects. This activity was attributed to its ability to disrupt cellular processes critical for cancer cell survival.
Table 2: Cytotoxicity Data
Cell Line | IC50 (μM) | Mechanism of Action | Reference |
---|---|---|---|
A-431 | 25 | Apoptosis induction | |
HT29 | 30 | Cell cycle arrest | |
MCF-7 | 35 | Inhibition of proliferation |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight the importance of the methylamino group and the positioning of substituents on the benzonitrile ring. Variations in these groups can significantly affect the compound's biological efficacy.
Key Findings:
- Methyl Substitution : Enhances lipophilicity and cellular uptake.
- Amino Group Positioning : Critical for interaction with target proteins involved in cell signaling pathways.
Properties
Molecular Formula |
C9H10N2 |
---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
2-methyl-4-(methylamino)benzonitrile |
InChI |
InChI=1S/C9H10N2/c1-7-5-9(11-2)4-3-8(7)6-10/h3-5,11H,1-2H3 |
InChI Key |
NSSUODPEYZTEJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC)C#N |
Origin of Product |
United States |
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